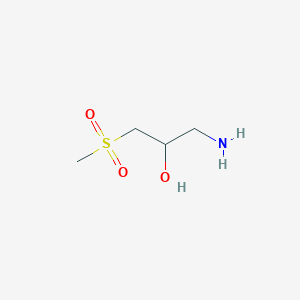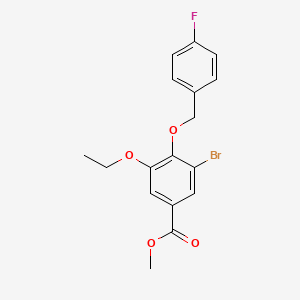
Methyl 3-bromo-5-ethoxy-4-((4-fluorobenzyl)oxy)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-bromo-5-ethoxy-4-((4-fluorobenzyl)oxy)benzoate is an organic compound that belongs to the class of aromatic esters. This compound is characterized by the presence of bromine, ethoxy, and fluorobenzyl groups attached to a benzoate core. It is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-bromo-5-ethoxy-4-((4-fluorobenzyl)oxy)benzoate typically involves multiple steps. One common method includes the following steps:
Ethoxylation: The addition of an ethoxy group.
Fluorobenzylation: The attachment of a fluorobenzyl group via a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar steps but optimized for higher yields and purity. The use of catalysts and controlled reaction conditions are common to ensure efficient production.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-bromo-5-ethoxy-4-((4-fluorobenzyl)oxy)benzoate undergoes various chemical reactions, including:
Substitution Reactions: Where the bromine atom can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: Such as Suzuki-Miyaura coupling, where it can form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophiles: For substitution reactions.
Oxidizing Agents: For oxidation reactions.
Reducing Agents: For reduction reactions.
Palladium Catalysts: For coupling reactions.
Major Products
The major products formed depend on the type of reaction. For example, in a substitution reaction, the product will be a new compound where the bromine atom is replaced by another group.
Aplicaciones Científicas De Investigación
Methyl 3-bromo-5-ethoxy-4-((4-fluorobenzyl)oxy)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of various chemical products.
Mecanismo De Acción
The mechanism of action of Methyl 3-bromo-5-ethoxy-4-((4-fluorobenzyl)oxy)benzoate involves its interaction with specific molecular targets. The exact pathways depend on the context of its use, such as in biological systems or chemical reactions. In biological systems, it may interact with enzymes or receptors, leading to specific biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 4-(bromomethyl)benzoate
- Methyl 3-bromo-4-fluorobenzoate
- Methyl 4-((4-fluorobenzyl)oxy)benzoate
Uniqueness
Methyl 3-bromo-5-ethoxy-4-((4-fluorobenzyl)oxy)benzoate is unique due to the combination of bromine, ethoxy, and fluorobenzyl groups, which confer specific chemical properties and reactivity. This makes it valuable in various synthetic applications and research contexts .
Propiedades
Fórmula molecular |
C17H16BrFO4 |
|---|---|
Peso molecular |
383.2 g/mol |
Nombre IUPAC |
methyl 3-bromo-5-ethoxy-4-[(4-fluorophenyl)methoxy]benzoate |
InChI |
InChI=1S/C17H16BrFO4/c1-3-22-15-9-12(17(20)21-2)8-14(18)16(15)23-10-11-4-6-13(19)7-5-11/h4-9H,3,10H2,1-2H3 |
Clave InChI |
LQDJDOMQKZOAPT-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C(=CC(=C1)C(=O)OC)Br)OCC2=CC=C(C=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzo[b]thiophen-4-ylhydrazine](/img/structure/B13024595.png)
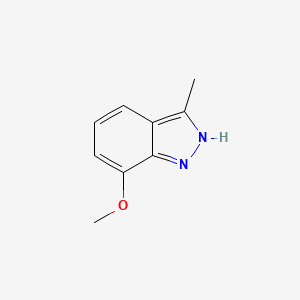
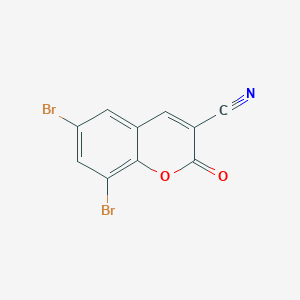
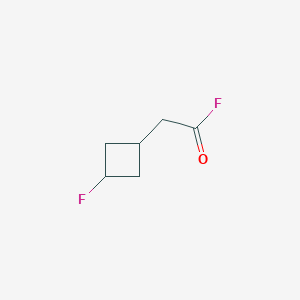
![(4'-Cyano-[1,1'-biphenyl]-2-yl)boronic acid](/img/structure/B13024623.png)
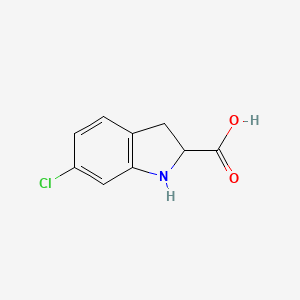
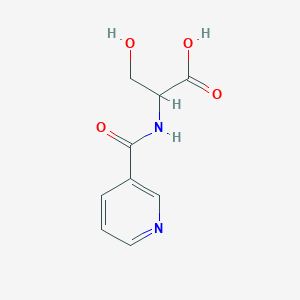
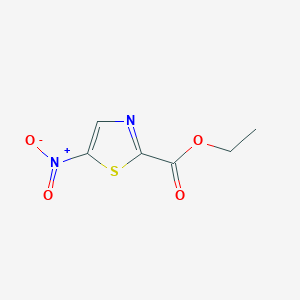

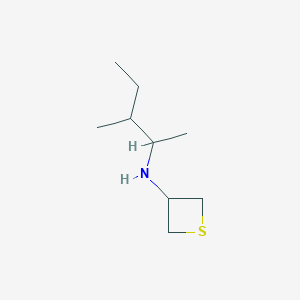
![4-Methoxybicyclo[2.2.2]octane-1-carbonitrile](/img/structure/B13024656.png)
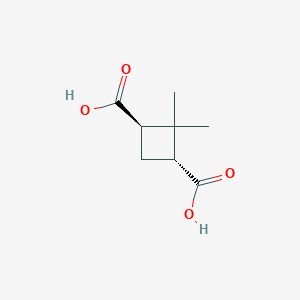
![4-Chloro-2-isopropylpyrido[3,4-d]pyrimidine](/img/structure/B13024661.png)
